4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiazole ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with a suitable carboxylic acid derivative to form the fluorophenyl intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring. Finally, the piperazine moiety is introduced through a coupling reaction with the appropriate piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the fluorophenyl ring.
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-1-(2-(2-nitrophenyl)-2-oxoethyl)pyrimidin-1-ium bromide
- 1-(4-fluorophenyl)-3-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]urea
Uniqueness
4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and its potential biological activities
Properties
Molecular Formula |
C17H20FN5O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H20FN5O2S/c1-12-11-26-16(20-12)21-15(24)10-19-17(25)23-8-6-22(7-9-23)14-4-2-13(18)3-5-14/h2-5,11H,6-10H2,1H3,(H,19,25)(H,20,21,24) |
InChI Key |
RJTWREPIWLLGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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